molecular formula C4H8O6S B13320669 Methyl2-hydroxy-3-sulfopropanoate

Methyl2-hydroxy-3-sulfopropanoate

Cat. No.: B13320669
M. Wt: 184.17 g/mol
InChI Key: KIKVBXMJAVBHFG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-hydroxy-3-methoxy-3-oxopropane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O6S/c1-10-4(6)3(5)2-11(7,8)9/h3,5H,2H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKVBXMJAVBHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CS(=O)(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-sulfopropanoate typically involves the esterification of 2-hydroxy-3-sulfopropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-hydroxy-3-sulfopropanoate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-sulfopropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonic acid group can be reduced to a thiol group under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-sulfopropanoate or 2-carboxy-3-sulfopropanoate.

    Reduction: Formation of 2-hydroxy-3-thiopropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-3-sulfopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-3-sulfopropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Critical Limitations of the Provided Evidence

  • describes Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8), an alkenesulfonate salt unrelated to hydroxy-sulfopropanoate esters .
  • covers 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid, a sulfur-containing carboxylic acid with distinct reactivity and applications compared to sulfopropanoates .

None of these compounds share the methyl ester, hydroxy, or sulfonate functional groups in the same spatial arrangement as Methyl2-hydroxy-3-sulfopropanoate, making direct comparisons invalid.

Key Missing Information

To generate a professional and authoritative comparison, the following data would be required:

A. Structural and Physicochemical Properties

  • Molecular formula, CAS number, and IUPAC name of this compound.
  • Boiling/melting points, solubility, and stability under varying conditions.

B. Functional Analogues for Comparison

Relevant compounds for comparison might include:

Ethyl2-hydroxy-3-sulfopropanoate (ester chain length variation).

Methyl2-sulfo-3-hydroxypropanoate (sulfonate vs. hydroxy group positional isomer).

Methyl3-hydroxy-2-sulfonylpropanoate (sulfonyl vs. sulfonate derivatives).

C. Research Findings

  • Synthetic routes (e.g., esterification of sulfopropanoic acid).
  • Applications (e.g., surfactants, polymer intermediates).
  • Toxicity or environmental impact data.

Recommendations

Consult Specialized Databases: SciFinder or Reaxys for peer-reviewed data on sulfopropanoate esters. PubChem or ChemSpider for physicochemical properties.

Review Patents: Industrial applications of sulfopropanoate derivatives are often documented in patent literature.

Hazard Assessments: If the compound is novel, conduct toxicity studies per OECD guidelines.

Hypothetical Comparison Framework

Note: This is speculative due to lack of evidence.

Property This compound (Hypothetical) Sodium 2-methylprop-2-ene-1-sulphonate 3-Methyl-L-tyrosine
Functional Groups Methyl ester, hydroxy, sulfonate Alkenyl sulfonate Amino acid, phenol
Solubility Likely polar (sulfonate enhances water solubility) High water solubility Moderate in water
Applications Surfactant intermediate, catalyst Polymerization monomer Biochemical research
Toxicity Unknown (no data) Limited hazard data Low acute toxicity

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